1-Bromo-4-chloro-2-fluorobenzene 1-Bromo-4-chloro-2-fluorobenzene 1-Bromo-4-chloro-2-fluorobenzene is a polyhalo substituted benzene. It undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls. These biphenyls are the precursors for synthesizing 6-substituted phenanthridines.† The enthalpy of vaporization at boiling point (467.15K) of 1-bromo-4-chloro-2-fluorobenzene is 40.737kjoule/mol.

Brand Name: Vulcanchem
CAS No.: 1996-29-8
VCID: VC20795592
InChI: InChI=1S/C6H3BrClF/c7-5-2-1-4(8)3-6(5)9/h1-3H
SMILES: C1=CC(=C(C=C1Cl)F)Br
Molecular Formula: C6H3BrClF
Molecular Weight: 209.44 g/mol

1-Bromo-4-chloro-2-fluorobenzene

CAS No.: 1996-29-8

Cat. No.: VC20795592

Molecular Formula: C6H3BrClF

Molecular Weight: 209.44 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-4-chloro-2-fluorobenzene - 1996-29-8

Specification

Description 1-Bromo-4-chloro-2-fluorobenzene is a polyhalo substituted benzene. It undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls. These biphenyls are the precursors for synthesizing 6-substituted phenanthridines.† The enthalpy of vaporization at boiling point (467.15K) of 1-bromo-4-chloro-2-fluorobenzene is 40.737kjoule/mol.

CAS No. 1996-29-8
Molecular Formula C6H3BrClF
Molecular Weight 209.44 g/mol
IUPAC Name 1-bromo-4-chloro-2-fluorobenzene
Standard InChI InChI=1S/C6H3BrClF/c7-5-2-1-4(8)3-6(5)9/h1-3H
Standard InChI Key FPNVMCMDWZNTEU-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)F)Br
Canonical SMILES C1=CC(=C(C=C1Cl)F)Br

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